1-(6-Chloropyridazin-3-yl)piperidin-4-one
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidin-4-one ring substituted with a 6-chloropyridazin-3-yl group
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and piperidin-4-one.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidin-4-one, followed by nucleophilic substitution with 6-chloropyridazine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like dimethylformamide or tetrahydrofuran and controlling temperature and reaction time.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazinyl group, using nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(6-chloropyridazin-3-yl)piperidin-4-ol and 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid.
Uniqueness: The presence of the 6-chloropyridazin-3-yl group and the piperidin-4-one ring in this compound gives it unique chemical and physical properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKANRUWLPPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377600 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-95-3 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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